5-(Benzyloxy)-2-fluoro-4-iodopyridine

Vue d'ensemble

Description

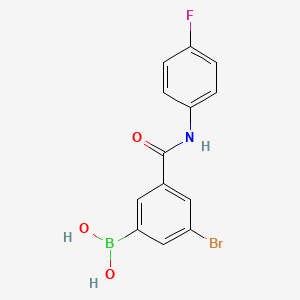

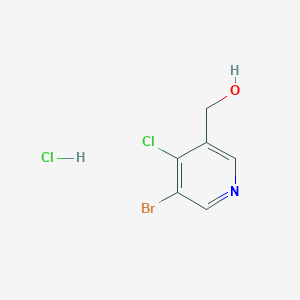

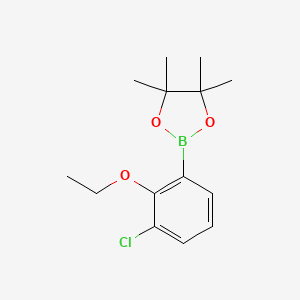

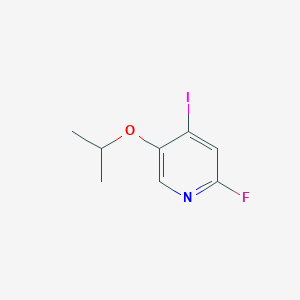

“5-(Benzyloxy)-2-fluoro-4-iodopyridine” is likely a pyridine derivative with a benzyloxy group at the 5-position and halogen atoms (fluorine and iodine) at the 2- and 4-positions respectively. Pyridine is a basic heterocyclic organic compound similar to benzene and has a wide range of applications in the field of drugs, pesticides, and dyes .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the functionalization of a pyridine ring. The benzyloxy group could potentially be introduced via a nucleophilic substitution reaction . The introduction of the halogens (fluorine and iodine) could be achieved through electrophilic halogenation .Molecular Structure Analysis

The molecule likely has a planar structure due to the sp2 hybridization of the atoms in the pyridine ring. The electron-withdrawing halogens (fluorine and iodine) and the electron-donating benzyloxy group would have significant effects on the electronic distribution and reactivity of the molecule .Chemical Reactions Analysis

As a pyridine derivative, this compound could participate in various chemical reactions. The presence of halogens makes it a potential candidate for nucleophilic substitution reactions. The benzyloxy group could also be cleaved under certain conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the polar pyridine ring and halogens would likely make it somewhat soluble in polar solvents .Applications De Recherche Scientifique

Synthesis and Structural Modifications

5-(Benzyloxy)-2-fluoro-4-iodopyridine is utilized in chemical synthesis as a versatile building block for creating complex molecules. Its halogenated structure makes it a candidate for various organic synthesis reactions, including halogen dance reactions and electrophilic substitutions. For example, it has been used in the synthesis of pentasubstituted pyridines, where its unique halogen configuration allows for targeted functionalization and structural diversification, crucial for developing new chemical entities in medicinal chemistry (Wu et al., 2022). Similarly, its involvement in basicity gradient-driven isomerization of halopyridines showcases its utility in creating structural manifolds from a common precursor, demonstrating its role in the innovative synthesis of complex molecular frameworks (Schlosser & Bobbio, 2002).

Development of Bioactive Molecules

The compound is also pivotal in the development of bioactive molecules. Its structural framework has been exploited in the synthesis of α-trifluoromethyl α-amino acids with aromatic, heteroaromatic, and ferrocenyl subunits, illustrating its significance in the production of molecules with potential therapeutic applications. These molecules are of interest due to their structural similarity to naturally occurring amino acids and their potential utility in drug development, highlighting the role of this compound in advancing medicinal chemistry (Burger et al., 2006).

Advanced Material Synthesis

Furthermore, its application extends to the synthesis of advanced materials, including the development of novel synthesis methods for fluoropyridines, which are crucial in the fabrication of materials with specific electronic and photonic properties. The ability to incorporate fluorine selectively into pyridine rings opens avenues for creating materials with tailored properties for electronic applications, indicating the broad utility of this compound beyond medicinal chemistry into materials science (Wittmann et al., 2006).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-fluoro-4-iodo-5-phenylmethoxypyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FINO/c13-12-6-10(14)11(7-15-12)16-8-9-4-2-1-3-5-9/h1-7H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUWHOMQAFCYVPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CN=C(C=C2I)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FINO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101255310 | |

| Record name | Pyridine, 2-fluoro-4-iodo-5-(phenylmethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101255310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2056110-41-7 | |

| Record name | Pyridine, 2-fluoro-4-iodo-5-(phenylmethoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2056110-41-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 2-fluoro-4-iodo-5-(phenylmethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101255310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(Benzyloxy)-4-bromo-5-methylphenyl]methanol](/img/structure/B6303832.png)